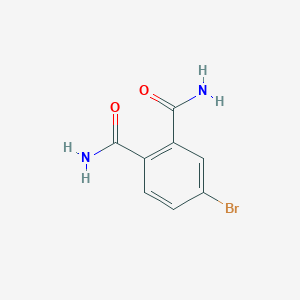

4-Bromophthalamide

Beschreibung

Significance of Phthalimides in Organic Synthesis and Medicinal Chemistry

The importance of phthalimides in organic chemistry is underscored by their application in a wide array of chemical transformations. rsc.org They are foundational in the synthesis of diverse biologically active molecules and N-heterocycles. researchgate.netrsc.org The chemical structure of phthalimides is primarily hydrophobic, which enhances their ability to traverse biological membranes in vivo. nih.govjapsonline.com This property, combined with their diverse biological potential, makes them highly valuable in drug discovery and development. researchgate.net Phthalimide (B116566) derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and immunomodulatory effects. researchgate.netrsc.orgscielo.brnih.gov

The journey of phthalimide research began with its first synthesis in the mid-19th century. solubilityofthings.com A pivotal moment in its history was the development of the Gabriel synthesis in 1887 by German chemist Siegmund Gabriel, a method that uses potassium phthalimide to convert primary alkyl halides into primary amines. rsc.orgunacademy.com This reaction became a classic method for amine synthesis in organic chemistry. unacademy.comorganic-chemistry.org

Research into phthalimides intensified dramatically following the discovery of the biological activities of thalidomide (B1683933). This led to extensive investigation into phthalimide analogues, revealing their potential as immunomodulatory, anti-inflammatory, and anticancer agents. researchgate.netlongdom.orgnih.govresearchgate.net Contemporary research continues to evolve, focusing on the development of novel and efficient synthetic methodologies, including metal-catalyzed and metal-free systems, to access functionalized phthalimides for a growing range of applications. rsc.org

The phthalimide structure itself is a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com Its key components include the isoindole-1,3-dione skeleton, which contains a –CO–N(R)–CO– fragment, and an adjacent hydrophobic aryl ring. mdpi.com This arrangement features a hydrogen bond donor, electron-donating sites, and allows for substitutions on the imide nitrogen, enabling it to bind to numerous biological targets. mdpi.com

The phthalimide ring system is recognized as the essential pharmacophoric element of thalidomide and its analogues. nih.govresearchgate.netscielo.br The inherent lipophilic and neutral characteristics of the phthalimide core facilitate its passage across biological membranes. japsonline.com A common strategy in modern drug design is molecular hybridization, where the phthalimide scaffold is combined with other pharmacophoric fragments, such as piperazine (B1678402) or pyrazole (B372694) moieties, to create new derivatives with potentially enhanced or novel biological activities. nih.govmdpi.com

General Overview of Halogenated Phthalimides

Halogenated phthalimides are a subclass of phthalimide derivatives where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms. These compounds are particularly valuable as stable and versatile precursors for synthesizing more complex molecules. d-nb.info The presence of a halogen atom provides a reactive site for further functionalization, often through transition metal-catalyzed reactions like the Suzuki or Stille cross-coupling. japsonline.comrsc.orgnih.gov This reactivity makes halogenated phthalimides key intermediates in the modular construction of novel chemical entities. d-nb.info

Bromination, the introduction of a bromine atom into an organic molecule, is a fundamental transformation in organic synthesis. fiveable.menih.gov Organobromine compounds are crucial intermediates in the production of a wide range of commercial products, including pharmaceuticals, agrochemicals, and dyes. samaterials.comresearchgate.net The carbon-bromine bond has a specific reactivity profile; the carbon atom is electrophilic, making alkyl bromides effective alkylating agents. wikipedia.org

In the context of aromatic systems, bromine substitution modifies the electronic properties of the ring and provides a handle for subsequent reactions. fiveable.me This ability to serve as a leaving group or a partner in cross-coupling reactions is essential for building molecular complexity, making brominated compounds indispensable in the synthesis of biologically active molecules. samaterials.comwikipedia.org

Positional isomerism occurs when compounds share the same molecular formula and functional groups, but the position of the functional groups on the parent structure differs. savemyexams.comquora.com In the case of brominated phthalimides (C₈H₄BrNO₂), the position of the single bromine atom defines the isomer and its chemical properties.

Two common isomers are 4-Bromophthalamide and N-Bromophthalamide:

This compound: In this isomer, the bromine atom is substituted on the phthalimide's aromatic ring at the 4-position (alternatively named 5-bromoisoindole-1,3-dione). nih.gov This compound serves as a building block where the bromine on the aryl ring can be displaced or engaged in coupling reactions to add further substituents. rsc.org

N-Bromophthalamide: Here, the bromine atom is covalently bonded to the nitrogen atom of the imide group (2-bromoisoindole-1,3-dione). nih.gov This structural difference results in vastly different reactivity. N-Bromophthalamide is a well-known source of electrophilic bromine and is frequently used as a brominating agent in various organic transformations. chemimpex.comresearchgate.net

The distinct reactivity profiles of these positional isomers dictate their specific applications in chemical synthesis.

Research Objectives and Scope for this compound

This article focuses specifically on the chemical compound This compound (CAS No: 6941-75-9). rheniumshop.co.ilchemicalbook.com The objective is to provide a comprehensive and scientifically accurate overview of this compound, detailing its role as a key chemical intermediate. The scope of this work encompasses its use in the synthesis of biologically active molecules, such as anticancer agents and protein kinase inhibitors. this compound is a derivative of phthalimide with the molecular formula C₈H₄BrNO₂. rheniumshop.co.il It is a valuable research chemical primarily used as an intermediate for pharmaceutical and organic synthesis. rheniumshop.co.ilchemicalbook.com Its utility stems from the bromine atom on the aromatic ring, which imparts specific reactivity for the construction of more complex derivatives.

Detailed Research Findings on this compound

This compound serves as a pivotal starting material for creating a variety of functionalized molecules. Its synthesis and subsequent reactions are central to the development of novel compounds in medicinal chemistry.

One common synthetic route to this compound derivatives involves the condensation of 4-bromophthalic anhydride (B1165640) with a primary amine. prepchem.com For instance, reacting 4-bromophthalic anhydride with 4-aminobenzocyclobutene in refluxing glacial acetic acid yields N-(4-benzocyclobutenyl)-4-bromophthalimide. prepchem.com

The true value of this compound is realized in its role as a precursor. The bromine atom on the aromatic ring is readily used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to introduce new aryl or heterocyclic groups. This strategy has been effectively used to design and synthesize organometallic protein kinase inhibitors. rsc.orgnih.gov

The table below summarizes selected research findings detailing the synthesis of advanced derivatives starting from this compound precursors.

| Starting Material | Reaction Type | Reagent | Product | Yield (%) | Reference |

| N-Benzyl-4-bromophthalimide | Stille Cross-Coupling | 2-(Trimethylstannyl)pyridine | N-Benzyl-4-(pyridin-2-yl)phthalimide | 85% | rsc.org, nih.gov |

| N-(tert-Butyldimethylsilyl)-4-bromophthalimide | Stille Cross-Coupling | 2-(Trimethylstannyl)pyridine | N-(tert-Butyldimethylsilyl)-4-(pyridin-2-yl)phthalimide | 49% | rsc.org, nih.gov |

| 4-Bromophthalic anhydride | Condensation | 4-Aminobenzocyclobutene | N-(4-Benzocyclobutenyl)-4-bromophthalimide | 65.4% | prepchem.com |

These examples highlight the utility of this compound in building complex molecular architectures, particularly for therapeutic applications. Research has shown it is an intermediate in the synthesis of compounds with potential as anticancer agents by targeting Mcl-1/Bcl-2 proteins and in the development of new antibiotics.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromobenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDBONJJPFEBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650567 | |

| Record name | 4-Bromobenzene-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490038-15-8 | |

| Record name | 4-Bromobenzene-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Bromophthalamide

Precursor Synthesis and Halogenation Reactions

The synthesis of 4-bromophthalamide can be approached in two main ways: by starting with an already brominated precursor, 4-bromophthalic anhydride (B1165640), or by direct bromination of phthalimide (B116566). Each pathway offers distinct advantages and challenges in terms of yield, purity, and reaction conditions.

Synthesis from Phthalic Anhydride Derivatives

The condensation of 4-bromophthalic anhydride with various alkyl amines is a versatile method for producing N-substituted 4-bromophthalimides. rsc.org This reaction is particularly useful for creating a library of compounds with diverse functionalities. rsc.org Microwave-assisted synthesis has emerged as a modern and efficient technique for this condensation. For instance, reacting 4-bromophthalic anhydride with 1-ethylpropylamine under microwave irradiation at 120°C for five minutes, followed by 180°C for 15 minutes, can achieve near-quantitative yields. The resulting N-alkylated 4-bromophthalimides are typically white powders and can be isolated in high yields of over 85% after a simple workup involving precipitation in water and filtration. rsc.org

A study on the synthesis of organic π-conjugated small molecules utilized this method to prepare a series of N-alkylated 4-bromophthalimide (B1267563) precursors. rsc.org The alkyl chains chosen included 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl. rsc.org The general procedure involved condensing 4-bromophthalic anhydride with the desired alkyl amine in acetic acid under microwave irradiation. rsc.org

| Alkyl Amine | Product | Yield | Reference |

| 1-Ethylpropylamine | N-(1-ethylpropyl)-4-bromophthalimide | >85% | rsc.org |

| Benzylamine | N-(benzyl)-4-bromophthalimide | Not specified | researchgate.net |

| Various alkyl amines | N-alkyl-4-bromophthalimides | >85% | rsc.org |

To synthesize the parent this compound (where the imide nitrogen is bonded to hydrogen), various nitrogen sources can be reacted with 4-bromophthalic anhydride. Commonly used reagents include urea (B33335), formamide (B127407), and ammonium (B1175870) acetate (B1210297). worldscientific.com

The reaction of 4-bromophthalic anhydride with urea is a well-established method. mdpi.com Grinding the two reactants together and heating the mixture to 135–140°C results in the evolution of gas and the formation of a pale yellow solid. mdpi.com This method has been reported to produce this compound in an 88% yield. mdpi.com Another example involved heating 4-bromophthalic anhydride with urea at 110-120°C for 6 hours. echemi.com

Formamide can also serve as the nitrogen source. worldscientific.comechemi.com Heating a mixture of 4-bromophthalic anhydride and formamide at elevated temperatures, such as 200°C, can lead to the formation of this compound with a near-quantitative yield of 99%. echemi.com Another procedure involves heating monosodium 4-bromophthalate with formamide and concentrated sulfuric acid in diglyme (B29089) at 130-140°C for 7 hours. echemi.com

Ammonium acetate in glacial acetic acid provides another effective route. worldscientific.comscholaris.ca Refluxing 4-bromophthalic anhydride with a large excess of ammonium acetate in glacial acetic acid for 24 hours, followed by cooling, leads to the precipitation of the product. worldscientific.comscholaris.ca This method offers the advantage of a straightforward workup, yielding the product by filtration. worldscientific.com A reported yield for this method is 68.7%. scholaris.ca

| Nitrogen Source | Reaction Conditions | Yield | Reference |

| Urea | 135–140°C, 15 min | 88% | mdpi.com |

| Formamide | 200°C, 2 h | 99% | echemi.com |

| Ammonium Acetate | Reflux in glacial acetic acid, 24 h | 68.7% | scholaris.ca |

Halogenation of Phthalimide to yield this compound

An alternative strategy for synthesizing this compound is the direct halogenation of phthalimide. This approach involves introducing the bromine atom onto the aromatic ring of the pre-formed phthalimide molecule.

Direct bromination of phthalimide is typically achieved through electrophilic aromatic substitution using elemental bromine. The reaction is often carried out in a solvent like glacial acetic acid or dichloromethane. To achieve selective monobromination at the 4-position, careful control of the stoichiometry and reaction conditions is crucial, as the reaction can yield mixtures of mono- and polybrominated products. Reacting phthalimide with 1.2–1.5 equivalents of bromine in glacial acetic acid at a temperature of 25–40°C can produce this compound in yields ranging from 70–85%. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can enhance the reaction's efficiency.

The bromination of phthalimide is not an entirely selective process. worldscientific.com The electron-withdrawing nature of the imide group deactivates the aromatic ring towards electrophilic substitution, but it directs incoming electrophiles to the meta-position relative to the carbonyl groups, which corresponds to the 4- and 5-positions of the phthalimide ring. However, evidence suggests that halogenation can also occur at other positions, leading to a mixture of isomers. worldscientific.com Studies have shown the formation of 3,4- and 4,5-disubstituted products in addition to the desired 4-substituted product. worldscientific.com The reaction temperature appears to play a significant role in the regioselectivity and yield of the desired product. For instance, when synthesizing this compound via direct bromination, conducting the reaction at room temperature (25°C) dramatically increased the yield compared to higher temperatures that favored the formation of di-brominated products. worldscientific.com

Advanced Synthetic Strategies for this compound

The synthesis of this compound, a crucial intermediate in the creation of various biologically active compounds, has evolved beyond classical methods to more efficient and optimized strategies. These advanced approaches focus on improving reaction times, yields, and purity while considering greener chemistry principles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis (MAS) has emerged as a powerful technique to accelerate the synthesis of this compound and its derivatives. researchgate.net This method significantly reduces reaction times from hours to mere minutes and often leads to cleaner reactions with minimal side-product formation. The efficiency of microwave heating stems from the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to a rapid increase in temperature. cem.com

In a typical microwave-assisted protocol, 4-bromophthalic anhydride is reacted with an amine in a suitable solvent, such as acetic acid, under microwave irradiation. Key parameters that are optimized in MAS include microwave power, reaction time, and solvent choice. Polar solvents are generally preferred as they absorb microwave energy more effectively. For instance, the reaction of 4-bromophthalic anhydride with 1-ethylpropylamine under microwave conditions at 120°C for 5 minutes, followed by 180°C for 15 minutes, can achieve nearly quantitative yields. The use of microwave irradiation can also be advantageous in multi-component reactions for the synthesis of complex phthalimide derivatives. researchgate.net

| Parameter | Condition | Outcome | Reference |

| Reactants | 4-Bromophthalic anhydride, 1-ethylpropylamine | Near-quantitative yield | |

| Solvent | Acetic Acid | Efficient microwave absorption | |

| Temperature | 120°C then 180°C | Rapid reaction | |

| Time | 5-15 minutes | Reduced reaction time | |

| Power | 100-300 W | Optimized energy input |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. arborpharmchem.com This involves a systematic study of various parameters that can influence the reaction outcome. numberanalytics.com

Temperature is a crucial factor in the formation of phthalamides. worldscientific.com Studies have shown that for the synthesis of this compound, lower temperatures can lead to significantly higher yields. worldscientific.comscholaris.ca For instance, conducting the reaction at room temperature (25°C) resulted in a dramatic increase in the yield of this compound compared to higher temperatures that were optimal for other substituted phthalamides. worldscientific.comscholaris.ca This indicates that there is an optimal temperature for each specific phthalamide (B166641) derivative to balance the rate of formation against potential hydrolysis or side reactions that can occur at elevated temperatures. worldscientific.com At atmospheric pressure, if the reaction temperature is too high, hydrolysis of the starting material can become a competing reaction, leading to lower yields. worldscientific.com Conversely, a temperature that is too low may result in incomplete conversion of the starting material. worldscientific.com Computational studies on the formation of N-phenylphthalimide from phthalanilic acid have also highlighted the role of temperature in reaction kinetics, with an estimated Arrhenius activation energy of 21.6 kcal·mol−1 for the 4'-methoxy-substituted analogue. mdpi.com

The choice of solvent and the use of additives can significantly impact the synthesis of this compound. Solvents can influence reaction rates and outcomes by stabilizing or destabilizing reactants and transition states. numberanalytics.comresearchgate.net In phthalamide synthesis, polar solvents are often employed. cem.com For example, the synthesis of N-substituted phthalimides has been successfully carried out in anhydrous N,N-dimethylformamide (DMF) at relatively low temperatures. organic-chemistry.org

The addition of certain reagents can also facilitate the reaction. For instance, the use of a desiccant like magnesium sulfate (B86663) (MgSO4) can be effective in removing water, which is a byproduct of the reaction, thereby driving the equilibrium towards the formation of the desired product. organic-chemistry.org In some cases, specific additives can influence the reaction mechanism. For example, in the palladium-catalyzed synthesis of phthalimides, water generated in situ can act as a nucleophile. organic-chemistry.org

Derivatization of this compound

Derivatization is a chemical process where a compound is transformed into a new compound (a derivative) through a chemical reaction. academicjournals.org This process is often used to enhance certain properties of the original molecule or to introduce new functional groups that allow for further chemical modifications. academicjournals.orgrestek.com In the context of this compound, derivatization primarily involves reactions at the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orglibretexts.org The 2010 Nobel Prize in Chemistry was awarded for the development of these powerful reactions. nobelprize.org For this compound, the bromine atom serves as a handle for introducing a wide variety of substituents onto the phthalimide scaffold through these coupling reactions. researchgate.net

These reactions typically involve an aryl or vinyl halide (in this case, this compound), a coupling partner (such as an organoboron, organotin, or organozinc compound), a palladium catalyst, and a base. nobelprize.org The specific type of cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira) depends on the nature of the coupling partner. libretexts.org

For example, the Suzuki reaction, which utilizes an organoboron compound, is widely used in the pharmaceutical industry. nobelprize.org A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions for specific substrates. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov These reactions have been successfully applied to bromo-naphthalene precursors to generate diverse chemical libraries. nih.gov

| Reaction Type | Coupling Partner | Key Features | Reference |

| Suzuki | Organoboron compound | Popular in pharmaceutical industry, uses a base | nobelprize.org |

| Stille | Organotin compound | Versatile for C-C bond formation | libretexts.org |

| Sonogashira | Terminal alkyne | Forms Csp2-Csp bonds, often uses a copper co-catalyst | libretexts.org |

| Negishi | Organozinc compound | Allows for a wide range of functional groups | nobelprize.org |

Stille Cross-Coupling for Aryl-Phthalimide Linkages

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. organic-chemistry.orgwikipedia.org The reaction couples an organotin compound (organostannane) with an sp2-hybridized organic halide, such as an aryl halide. wikipedia.org In the context of this compound, the bromine atom attached to the aromatic ring serves as the halide partner.

The catalytic cycle of the Stille reaction generally involves three main steps:

Oxidative Addition : A Pd(0) catalyst reacts with the aryl halide (this compound), inserting the palladium into the carbon-bromine bond to form a Pd(II) complex. wikipedia.orglibretexts.org

Transmetalation : The organotin reagent transfers its organic group to the palladium complex, displacing the halide and forming a new organopalladium intermediate. wikipedia.orglibretexts.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final aryl-phthalimide product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

While organotin reagents are stable to air and moisture, a significant drawback of the Stille reaction is the toxicity of these compounds. organic-chemistry.orgwikipedia.org Despite this, its wide scope and functional group tolerance make it a valuable method for creating aryl-phthalimide linkages that might be otherwise difficult to synthesize.

Suzuki-Miyaura Coupling and other Cross-Coupling Strategies

The Suzuki-Miyaura coupling, or Suzuki reaction, is another cornerstone of palladium-catalyzed cross-coupling chemistry, celebrated for its mild reaction conditions and the low toxicity of its boron-based reagents. wikipedia.orgtcichemicals.com This reaction creates a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate. wikipedia.orglibretexts.org For this compound, the bromine atom makes it a suitable substrate for Suzuki coupling to introduce new aryl or vinyl substituents.

The mechanism is similar to the Stille reaction and proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org A key difference is the requirement of a base to activate the organoboron compound for the transmetalation step. wikipedia.orgtcichemicals.com The reaction is highly versatile and is widely used in the synthesis of biaryl compounds, styrenes, and polyolefins. wikipedia.org The reactivity of the halide in Suzuki reactions typically follows the trend I > OTf > Br > Cl. libretexts.org

Beyond Stille and Suzuki reactions, other cross-coupling strategies can be employed to functionalize this compound. These methods, often catalyzed by transition metals like palladium or nickel, have revolutionized organic synthesis by enabling the formation of C-C, C-N, and C-heteroatom bonds with high efficiency and selectivity. mdpi.comiacs.res.in

Nitration of this compound to 4-Bromo-5-nitrophthalimide

The nitration of this compound introduces a nitro group onto the aromatic ring, yielding 4-Bromo-5-nitrophthalimide. This product serves as a key intermediate for synthesizing monomers used in thermostable polymers and other biologically active substances. google.com The reaction is typically carried out using nitric acid in a concentrated sulfuric acid solution. google.com Optimized conditions have been developed to improve the yield and purity of the final product. google.com

One established method involves carrying out the nitration at a temperature of 45-50°C for 5 to 6 hours. google.com The initial concentration of this compound in sulfuric acid is maintained at 2.6-2.7 mol/L, with a nitric acid to this compound molar ratio of 1.2-1.4. google.com Following the reaction, the mixture is poured into ice water, causing the 4-Bromo-5-nitrophthalimide product to precipitate. google.com The solid is then filtered, washed, and dried, resulting in yields as high as 85% of the theoretical value. google.com

| Parameter | Condition |

|---|---|

| Reagents | 100% Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 45-50°C |

| Reaction Time | 5-6 hours |

| Molar Ratio (HNO₃ : Substrate) | 1.2 - 1.4 |

| Substrate Concentration | 2.6 - 2.7 mol/L in H₂SO₄ |

| Yield | ~85% |

Amidation and Dehydration Reactions for Phthalonitrile (B49051) Conversion

This compound can be converted into 4-bromophthalonitrile (B1280451), a valuable precursor for phthalocyanine (B1677752) compounds, through a two-step process involving amidation followed by dehydration. google.comscholaris.ca

First, the imide ring of 4-Bromophthalimide is opened via amidation to form this compound. This is typically achieved by reacting 4-Bromophthalimide with aqueous ammonia (B1221849). google.com In one procedure, 4-Bromophthalimide is stirred with 20% ammonia water at room temperature for 48 hours, resulting in the formation of this compound as a white powder with a 75% yield. google.com An alternative method for the subsequent conversion to a nitrile involves the amidation of the intermediate, 4-bromo-5-nitrophthalimide, using a 25% aqueous solution of ammonium hydroxide (B78521) at 20°C for two days, which produces the corresponding diamide (B1670390) in approximately 80% yield. google.com

Next, the resulting this compound (or its derivative) is dehydrated to yield the corresponding phthalonitrile. This transformation can be accomplished using various dehydrating agents. One common method involves using thionyl chloride in N,N-dimethylformamide (DMF). google.com Another patented method describes the dehydration of 4-bromo-5-nitrophthalamide using phosphorus oxychloride in DMF at 30-35°C for 1.5-2 hours, which proceeds with high efficiency. google.com

| Step | Starting Material | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Amidation | 4-Bromophthalimide | 20% Ammonia Water | 23°C, 48 hours | This compound | 75% | google.com |

| Dehydration | This compound | Thionyl Chloride, DMF | 0°C, 2 hours | 4-Bromophthalonitrile | 80% | google.com |

| Amidation | 4-Bromo-5-nitrophthalimide | 25% aq. NH₄OH | 20°C, 2 days | 4-Bromo-5-nitrophthalamide | ~80% | google.com |

| Dehydration | 4-Bromo-5-nitrophthalamide | POCl₃, DMF | 30-35°C, 1.5-2 hours | 4-Bromo-5-nitrophthalonitrile | Not specified | google.com |

N-Alkylation and N-Arylation Reactions for Derivative Formation

The nitrogen atom of the imide group in this compound is a site for nucleophilic substitution, allowing for the formation of N-alkylated and N-arylated derivatives.

N-Alkylation is the process of adding an alkyl group to the nitrogen atom. wikipedia.org For imides like this compound, this is often achieved by deprotonating the N-H bond with a base to form an imide anion, which then acts as a nucleophile in a reaction with an alkyl halide (e.g., the Menshutkin reaction). wikipedia.org This SN2 reaction results in the formation of an N-alkyl-4-bromophthalimide. wikipedia.orglibretexts.org

N-Arylation involves the formation of a carbon-nitrogen bond between the imide nitrogen and an aryl group. The copper-catalyzed Ullmann condensation and Chan-Lam coupling are classic and modern methods for this transformation. beilstein-journals.orgencyclopedia.pub The Chan-Lam reaction, for instance, couples N-H containing compounds with arylboronic acids using a copper catalyst, often under mild, aerobic conditions. beilstein-journals.org More recent developments have shown that diaryliodonium(III) salts can serve as effective arylating agents for phthalimides, including 4-bromophthalimide, providing good yields of N-aryl derivatives. nih.gov These reactions significantly broaden the range of accessible structures from the this compound scaffold. nih.govorganic-chemistry.org

Applications of 4 Bromophthalamide in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

4-Bromophthalamide is widely recognized for its role as a key intermediate, providing a foundational scaffold for the construction of more elaborate molecular architectures. The presence of the bromine atom offers a handle for various cross-coupling and substitution reactions, while the phthalimide (B116566) moiety can be manipulated or incorporated as a key structural feature in the final product.

Nitrogen-containing compounds are of paramount importance in the life sciences, forming the structural core of a vast majority of pharmaceuticals and agrochemicals. msu.edunih.govopenmedicinalchemistryjournal.com this compound has proven to be an effective precursor for a variety of these biologically active molecules. Its utility stems from its ability to introduce a protected nitrogen source and a functionalizable aromatic ring in a single step.

Research has demonstrated the use of this compound in the synthesis of several classes of therapeutic agents. For instance, it is a starting material for preparing imidazo[4,5-b]pyridine derivatives, which are being investigated for their potential as novel antibiotics. Furthermore, it has been employed in the synthesis of morpholino-1H-phenalene derivatives, which act as antagonists for Mcl-1/Bcl-2 proteins and show promise as anticancer agents by inducing apoptosis. In the realm of anti-parasitic drugs, it serves as an intermediate in the creation of N4,N9-disubstituted 4,9-diaminoacridine derivatives, which have potential applications in the treatment of malaria. The broad applicability of nitrogen-containing heterocycles, many of which can be accessed from precursors like this compound, extends to over 75% of FDA-approved drugs. msu.edunih.gov

Table 1: Examples of Bioactive Compounds Synthesized from this compound

| Target Compound Class | Therapeutic Area | Synthetic Role of this compound | Reference |

| Imidazo[4,5-b]pyridine derivatives | Antibiotics | Key precursor | |

| Morpholino-1H-phenalene derivatives | Anticancer | Intermediate for synthesis | |

| N4,N9-disubstituted 4,9-diaminoacridine derivatives | Antimalarial | Intermediate for synthesis |

Heterocyclic compounds, which contain atoms of at least two different elements in their ring structures, are fundamental to medicinal chemistry and materials science. researchgate.netopenaccessjournals.com this compound is an economical and efficient starting point for constructing complex heterocyclic systems. A notable example is its use in the synthesis of 4-(pyridin-2-yl)phthalimide. nih.govnih.gov This transformation is typically achieved via a palladium-catalyzed Stille cross-coupling reaction, where the bromine atom of this compound is substituted with a pyridyl group. nih.govresearchgate.net The resulting 4-(pyridin-2-yl)phthalimide is itself a sophisticated heterocyclic system, combining both pyridine (B92270) and phthalimide motifs, and serves as a crucial ligand in coordination chemistry. nih.gov This multi-step synthesis from an inexpensive precursor highlights the compound's value in building molecular complexity. nih.govresearchgate.net

Ligand Design and Coordination Chemistry

The field of coordination chemistry explores the interaction between metal centers and surrounding molecules or ions, known as ligands. The properties and reactivity of the resulting metal complexes are heavily influenced by ligand design. This compound plays a pivotal, albeit indirect, role in this area as a precursor to sophisticated ligands used in the development of metallodrugs.

Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases like cancer. researchgate.net This has made them a major target for drug development. An innovative strategy in this area is the design of organometallic protein kinase inhibitors, where a metal complex is used as a scaffold. nih.gov

Research has shown that this compound is an inexpensive and accessible starting material for the synthesis of 4-(pyridin-2-yl)phthalimide. nih.govnih.gov This ligand has been successfully used to create a new class of metallo-phthalimide protein kinase inhibitors. nih.gov The design involves the coordination of ruthenium(II) or iridium(III) to the 4-(pyridin-2-yl)phthalimide ligand. nih.govresearchgate.net A key feature of this design is the intended hydrogen bonding between the phthalimide moiety of the ligand and the hinge region of the kinase's ATP-binding site, mimicking the interaction of natural inhibitors. nih.govresearchgate.net A cocrystal structure of one such metallo-phthalimide with the protein kinase Pim1 has confirmed this ATP-competitive binding mode. nih.govresearchgate.net

Table 2: Metals Used in Metallo-Phthalimide Protein Kinase Inhibitors Derived from this compound Precursors

| Metal | Type of Complex | Target Class | Reference |

| Ruthenium(II) | Half-sandwich and octahedral complexes | Protein Kinases (e.g., Pim1, PAK1) | nih.govnih.gov |

| Iridium(III) | Octahedral complexes | Protein Kinases | nih.govnih.gov |

The effectiveness of a ligand in forming a stable and reactive metal complex is governed by a combination of steric and electronic effects. numberanalytics.comnih.gov Steric effects relate to the size and shape of the ligand, while electronic effects pertain to how the ligand donates or withdraws electron density from the metal center. numberanalytics.com

Materials Science Applications

The application of this compound extends beyond the life sciences into the realm of materials science, where it serves as a precursor for functional organic materials. schrodinger.comaprcomposites.com.auspectrum-instrumentation.com The development of novel materials with specific electronic, optical, or physical properties is a rapidly growing field. routledge.com

A significant application of this compound in this area is its use as an intermediate in the synthesis of brominated phthalonitriles, such as 4-bromophthalonitrile (B1280451). worldscientific.comscholaris.ca The synthesis pathway often involves the conversion of the corresponding phthalic anhydride (B1165640) to the phthalimide (e.g., 4-bromophthalimide), followed by further transformations. worldscientific.comscholaris.ca These brominated phthalonitriles are crucial precursors for the synthesis of peripherally brominated boron subphthalocyanines (BsubPcs). worldscientific.com Boron subphthalocyanines are a class of aromatic macrocyclic compounds with unique optical and electronic properties, making them promising candidates for use in organic photovoltaics and other electronic devices. scholaris.ca Additionally, there is research investigating the role of this compound in phenolic-enabled nanotechnology, where it may contribute to the synthesis of nanoparticles with unique properties for biomedical applications.

Monomer in Polymer Synthesis

While this compound itself is not typically the direct monomeric unit, its derivatives, particularly N-substituted 4-bromophthalimides, serve as crucial building blocks in the synthesis of advanced polymers. These monomers are attractive due to their straightforward synthesis and the ability to readily vary the substitution at the imide nitrogen, which allows for fine-tuning the solubility, packing, and morphology of the resulting polymers. acs.org

The synthesis of these monomers often begins with 4-bromophthalic anhydride, which is condensed with a desired alkyl or aryl amine. rsc.orgrsc.org The resulting N-substituted 4-bromophthalimide (B1267563) can then be used in various polymerization reactions.

Key polymerization methods involving 4-bromophthalimide derivatives include:

Direct Heteroarylation: This method involves reacting two equivalents of an alkylated 4-bromophthalimide with a co-monomer, such as 2,2′-bithiophene. The reaction is typically conducted in a solvent like dimethylacetamide (DMA) with a palladium catalyst, yielding high molecular weight π-conjugated polymers. rsc.orgrsc.org

Stille Copolymerization: Phthalimide-based monomers can be used in Stille copolymerization reactions with other monomers, like bithiophene, to produce high molecular weight polymers with desirable electronic properties for applications in organic electronics. acs.org

Polymerization of A-B Type Monomers: N-phenyl-4-bromophthalimide has been noted as a component in the polymerization of A-B type monomers, highlighting its utility in constructing complex polymer architectures. google.com

These synthetic strategies have been used to create a variety of phthalimide-based polymers with applications in organic thin-film transistors (OTFTs) and other electronic devices. The resulting polymers often exhibit extended electronic conjugation and close intermolecular π-stacking, leading to high charge carrier mobility. acs.orgnih.gov

| Polymerization Technique | Monomers / Precursors | Catalyst / Reagents | Resulting Polymer Type | Reference |

| Direct Heteroarylation | Alkylated 4-bromophthalimide, 2,2′-bithiophene | SiliaCat® DPP-Pd, pivalic acid, K₂CO₃ | Bithiophene-phthalimide π-conjugated polymer | rsc.org, rsc.org |

| Stille Copolymerization | Phthalimide monomers, Bithiophene | Palladium catalyst | Thiophene copolymers with backbone phthalimide units | acs.org |

| Condensation Polymerization | N-phenyl-4-bromophthalimide | Not specified | Polymers from A-B type monomers | google.com |

Precursor for Subphthalocyanines and Related Macrocycles

This compound is a key intermediate in the synthesis of 4-bromophthalonitrile, which is the direct precursor for producing peripherally brominated subphthalocyanines (BsubPcs) and related macrocycles. scholaris.caworldscientific.comresearchgate.net Subphthalocyanines are aromatic, cone-shaped molecules composed of three isoindole units linked by nitrogen atoms, with a central boron atom. worldscientific.comresearchgate.net The properties of these macrocycles can be tuned by adding functional groups to their periphery, making halogenated precursors like 4-bromophthalonitrile highly valuable. worldscientific.com

The synthesis of 4-bromophthalonitrile from readily available starting materials often follows a multi-step pathway known as the phthalic acid (PA) transformation. scholaris.caresearchgate.net This route is favored for its versatility and use of relatively mild reaction conditions. worldscientific.com

The typical synthetic sequence is as follows:

Phthalic Anhydride to Phthalimide: The process can start with 4-bromophthalic anhydride, which is converted to 4-bromophthalimide. worldscientific.com

Phthalimide to Phthalamide (B166641): 4-bromophthalimide is then converted to this compound. google.com

Phthalamide to Phthalonitrile (B49051): The crucial step involves the dehydration of this compound using a reagent like thionyl chloride (SOCl₂) in a solvent such as dimethylformamide (DMF) to yield 4-bromophthalonitrile. worldscientific.com

This pathway highlights the role of this compound as a direct precursor to 4-bromophthalonitrile, the essential building block for the subsequent macrocycle formation. scholaris.caworldscientific.com The purity of the phthalonitrile is critical to prevent the formation of unintentional isomers in the final subphthalocyanine (B1262678) product. worldscientific.com

The synthesis of brominated boron subphthalocyanines (BsubPcs) is achieved through the cyclotrimerization of a brominated phthalonitrile precursor, such as 4-bromophthalonitrile. worldscientific.comresearchgate.net This reaction uses a boron trihalide, typically boron trichloride (B1173362) (BCl₃), which acts as a template to form the 14-π electron macrocycle. worldscientific.comresearchgate.net

The process involves reacting 4-bromophthalonitrile with BCl₃ in a high-boiling point solvent like p-xylene. worldscientific.comsciencemadness.org The boron atom acts as a template, guiding the assembly of three phthalonitrile units into the characteristic cone-shaped structure of the subphthalocyanine. researchgate.net When BCl₃ is used, the resulting BsubPc has a chlorine atom in the axial position, bonded to the central boron atom. worldscientific.com

Since the starting 4-bromophthalonitrile is asymmetric, the cyclotrimerization results in a mixture of isomers of the peripherally brominated product. worldscientific.com For instance, the reaction of 4-bromophthalonitrile with BCl₃ yields axially chlorinated tribromo-boron subphthalocyanine (Cl-Br₃BsubPc) as a mixture of isomers. worldscientific.com These brominated macrocycles are of interest for applications in organic electronics, as the electron-withdrawing nature of the bromine atoms can be used to tune the electronic properties and energy levels (HOMO/LUMO) of the material. worldscientific.com

| Precursor | Reagents | Product | Application | Reference |

| 4-Bromophthalonitrile | Boron Trichloride (BCl₃), p-xylene | Axially chlorinated tribromo-boron subphthalocyanine (Cl-Br₃BsubPc) isomer mixture | Organic Electronics | worldscientific.com |

| 4,5-Dibromophthalonitrile | Boron Trichloride (BCl₃) | Axially chlorinated hexabromo-boron subphthalocyanine (Cl-Br₆BsubPc) | Organic Electronics | worldscientific.com |

Electrolyte Additives in Energy Storage Systems

Electrolyte additives are compounds added in small quantities to the main electrolyte solution in batteries to improve performance, stability, and safety. huntkeyenergystorage.comfz-juelich.de Their functions include forming a stable solid electrolyte interphase (SEI) on the electrode surface, enhancing ionic conductivity, providing overcharge protection, and improving performance at high voltages. huntkeyenergystorage.com While various organic and inorganic compounds are used for these purposes, research has not indicated the use of this compound as an electrolyte additive in energy storage systems. schrodinger.comoaepublish.comosti.gov

Medicinal Chemistry and Biological Activity of 4 Bromophthalamide Derivatives

Structure-Activity Relationship (SAR) Studies of Phthalimide (B116566) Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a 4-bromophthalamide derivative, correlates with its biological activity. These studies guide the rational design of more potent and selective therapeutic agents.

The biological activity of phthalimide derivatives is profoundly influenced by the nature and position of substituents on both the phthalimide ring and the N-substituted moiety.

The phthalimide core itself possesses key features for biological activity, including a hydrophobic aryl ring and a hydrogen-bonding domain. japsonline.com Halogenation of this core, particularly with bromine or chlorine, has been shown to enhance antimicrobial and anticancer activities. japsonline.comresearchgate.net For instance, studies have indicated that tetra-brominated derivatives of isoindole-1,3(2H)-dione are more effective than their tetra-chlorinated counterparts. researchgate.net The electron-withdrawing nature of halogens like chlorine on a phenyl ring attached to the isoindoline-1,3-dione has been identified as crucial for inhibiting tumor growth. japsonline.com In the context of anti-inflammatory activity, the presence of a free hydroxyl group at specific positions (C-4 and C-6) on the phthalimide structure was found to be important. nih.gov

The N-substituted portion of the molecule plays a pivotal role in determining the pharmacological profile. SAR studies have revealed several key trends:

Antifungal Activity : The length of an N-alkyl chain is a significant factor. An N-pentyl substitution on the phthalimide demonstrated superior activity against Candida albicans. Generally, alkyl and alkanoic acid substitutions with up to five carbon atoms tend to increase bioactivity, whereas the introduction of hydroxy, amino, or carbethoxy groups can diminish it. researchgate.net

Antibacterial Activity : Against Bacillus japonecum, N-butyl phthalimide was found to be the most potent among a series of N-alkyl derivatives. biolifejournals.com The incorporation of a brominated indole (B1671886) moiety linked to the phthalimide nitrogen also resulted in compounds with broad-spectrum antibacterial efficacy. nih.gov

Anticancer Activity : The substitution at the nitrogen atom is critical. For example, linking an ethyl 2-cyano-2-(2-hydrazono)acetate group to the isoindoline (B1297411) scaffold yielded promising activity against the HepG-2 cancer cell line. nih.gov Even higher potency was achieved by cyclizing the substituent into a 3-aminopyrazolone moiety. nih.gov Furthermore, the presence of a brominated indole group on the phthalimide analog resulted in broad-spectrum anticancer activity. nih.gov

Anti-HIV Activity : For HIV-1 integrase inhibitors, incorporating halogen substituents into a benzylic aromatic ring attached to the phthalimido nitrogen was shown to increase potency. arkat-usa.org

Table 1: Impact of Substitution on the Biological Activity of Phthalimide Derivatives

| Biological Activity | Key Structural Feature/Substitution | Resulting Effect | Reference(s) |

|---|---|---|---|

| Anticancer | Chloro-substitution on phenyl ring attached to isoindoline-1,3-dione | Crucial for tumor inhibition | japsonline.com |

| Halogenation (Br, Cl) of the isoindole-1,3(2H)-dione moiety | Improved anticancer activity | researchgate.net | |

| N-linked brominated indole moiety | Broad-spectrum anticancer activity | nih.gov | |

| Antifungal | N-pentyl substitution | Best activity against C. albicans | researchgate.net |

| Alkyl/alkanoic acid chains (up to 5 carbons) | Increased bioactivity | researchgate.net | |

| Hydroxy, amino, carbethoxy groups | Decreased bioactivity | researchgate.net | |

| Antibacterial | N-butyl substitution | Highest potency against B. japonecum | biolifejournals.com |

| Anti-inflammatory | Free hydroxyl group at C-4 and C-6 | Associated with biological activity | nih.gov |

| Bulkiness of N-substituted alkyl chain | Associated with biological activity | nih.gov | |

| Anti-HIV | Halogen substituents on N-benzylic aromatic ring | Increased inhibitory potency | arkat-usa.org |

Quantitative Structure-Activity Relationship (QSAR) modeling provides mathematical models to predict the biological activity of compounds based on their physicochemical properties. eijppr.com Several QSAR studies have been conducted on phthalimide derivatives to rationalize their activities and guide future drug design.

Anxiolytic and Analgesic Activity : For anxiolytic activity, a QSAR model demonstrated a strong correlation with the ionization potential (IP) values of the phthalimide derivatives. ijcrr.com In a study on analgesic phthalimides, the activity was successfully correlated with the hydrophilic component of the total accessible surface area (FISA). eijppr.com

Anti-inflammatory Activity : A QSAR analysis of phthalazine (B143731) metal complexes, which are structurally related to phthalimides, predicted their anti-inflammatory action against rheumatoid arthritis with a high regression correlation (R² = 0.95). researchgate.net

Table 2: QSAR Models for Phthalimide Derivatives

| Biological Activity | Key Physicochemical Descriptors | Model Insights | Reference(s) |

|---|---|---|---|

| Anti-HIV-1 Integrase | Lipophilicity, Halogenation, Molecular Flexibility, Molecular Branching | Increased lipophilicity and halogenation are favorable; flexibility is conducive, while branching is detrimental. | arkat-usa.orgresearchgate.net |

| Anti-HIV-1 RT | Partial Atomic Charge, HOMO, Dipole Moment | Activity correlates with electronic properties. | thaiscience.info |

| Anxiolytic | Ionization Potential (IP) | Activity correlates with IP values. | ijcrr.com |

| Analgesic | Hydrophilic Surface Area (FISA) | Activity correlates with the hydrophilic component of the surface area. | eijppr.com |

Pharmacological Applications of Derivatives

Derivatives of this compound have been synthesized and evaluated for a range of pharmacological applications, demonstrating significant potential as therapeutic agents.

This compound is a key building block in the synthesis of potent anticancer agents. Its derivatives have been investigated for their ability to combat various cancers through different mechanisms.

One notable application is in the creation of morpholino-1H-phenalene derivatives, which function as antagonists of the Mcl-1/Bcl-2 proteins that are crucial for cancer cell survival. Derivatives of this compound have also demonstrated nanomolar inhibition of protein kinase PAK1, a target in cancer therapy, and have shown significant antitumor effects in mouse models.

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were developed as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), a key target in non-small cell lung cancer (NSCLC). nih.gov One of the most promising compounds from this series, C9, effectively inhibited five different NSCLC cell lines with IC₅₀ values in the low micromolar range and was found to induce cell cycle arrest and apoptosis. nih.gov

Furthermore, molecular hybridization—combining the phthalimide scaffold with other bioactive moieties—has yielded potent anticancer compounds. A novel phthalimide analog containing a brominated indole group exhibited broad-spectrum anticancer activity. nih.gov Similarly, phthalimido-thiazole derivatives have shown high antitumor activity against leukemia (MV4-11) and lung cancer (A549) cell lines. mdpi.com The insertion of a bromine atom into related heterocyclic scaffolds, such as isoquinoline-quinones, has also been confirmed as an important factor for enhancing antiproliferative activity. revmedchir.ro

Table 3: Anticancer Activity of this compound Derivatives

| Derivative Class | Mechanism/Target | Cancer Type/Cell Line | Key Findings | Reference(s) |

|---|---|---|---|---|

| Morpholino-1H-phenalene derivatives | Mcl-1/Bcl-2 antagonism | General anticancer | Promising anti-cancer activity through apoptosis induction. | |

| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamides | FGFR1 inhibition | Non-Small Cell Lung Cancer (NSCLC) | Compound C9 showed IC₅₀ values of 1.25–2.31 µM. | nih.gov |

| Phthalimide-indole hybrids | Topoisomerase II DNA gyrase binding | HepG2, MCF-7, A549, etc. | Compound with brominated indole showed broad-spectrum activity. | nih.gov |

| Phthalimido-thiazole derivatives | Not specified | Leukemia (MV4-11), Lung (A549) | High antitumor activity with IC₅₀ values from 5.56–16.10 µM. | mdpi.com |

The phthalimide scaffold is a well-established pharmacophore in the design of antimicrobial and antifungal agents. ucl.ac.uk this compound serves as an intermediate in the synthesis of compounds like imidazo[4,5-b]pyridine derivatives, which are being explored for the development of ketolide antibiotics.

Numerous studies have demonstrated the efficacy of N-substituted phthalimides against a range of pathogens. For instance, N-substituted derivatives have shown activity against fungi such as Aspergillus niger and Aspergillus flavus. researchgate.netfrontiersin.org A specific phthalimide aryl ester (where R = Me) was effective against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, as well as yeasts (C. tropicalis and C. albicans), with a Minimum Inhibitory Concentration (MIC) of 128 µg/mL. researchgate.netmdpi.com

The introduction of a bromine atom has been shown to be particularly beneficial. A series of novel phthalimide analogs featuring a brominated indole moiety demonstrated broad-spectrum antimicrobial activity. nih.gov One compound from this series showed 53–67% of the activity of the antibiotic erythromycin (B1671065) against bacteria and 60–70% of the activity of the antifungal miconazole. nih.gov Another study focusing on extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) found that a pyrazine (B50134) carboxamide derivative containing a bromo-phenyl group was the most potent antibacterial agent in the series. mdpi.com Research has also led to the discovery of phthalimide derivatives with potent activity against Mycobacterium tuberculosis, with MIC values as low as 0.49 μg/mL. nih.gov

Table 4: Antimicrobial and Antifungal Activity of Phthalimide Derivatives

| Derivative/Compound | Target Organism(s) | Activity (MIC/Other) | Reference(s) |

|---|---|---|---|

| Phthalimide aryl ester (R=Me) | S. aureus, P. aeruginosa, C. tropicalis, C. albicans | MIC = 128 µg/mL | researchgate.netmdpi.com |

| Phthalimide-brominated indole hybrid | Various bacteria and fungi | 53-67% activity of erythromycin; 60-70% activity of miconazole. | nih.gov |

| Pyrazine carboxamide derivative | XDR S. Typhi | Strongest antibacterial activity in its series. | mdpi.com |

| Various phthalimide derivatives | M. tuberculosis, Bacteria, Fungi | MIC range from 0.49 to 31.5 μg/mL. | nih.gov |

Phthalimide derivatives have long been recognized for their anti-inflammatory and analgesic properties, with thalidomide (B1683933) being a well-known, albeit controversial, example. google.com Modern research focuses on developing safer and more effective phthalimide-based agents.

Derivatives of phthalimides are being designed as potent anti-inflammatory agents by targeting key pathways in the inflammatory process. google.com One approach involves creating hybrid molecules that combine phthalimides with non-steroidal anti-inflammatory drugs (NSAIDs) to achieve a synergistic effect by inhibiting both cyclooxygenase (COX) enzymes and tumor necrosis factor-alpha (TNF-α). google.com A series of phthalimide analogs was found to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov The most potent compound, IIh, had an IC₅₀ value of 8.7 µg/mL and worked by suppressing the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines via the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov

In the search for new pain relief agents, phthalimide derivatives have shown significant promise. biomedgrid.combiomedgrid.com A series of phthalimide-pyrazoline hybrids were tested for analgesic activity, with a compound featuring a meta-bromo substitution on the phenyl ring (compound 3j) proving to be the most active in a mouse model of pain. derpharmachemica.com In another study, phthalimide derivatives with a 1,2,4-oxadiazol-5-yl methyl group attached to the nitrogen atom exhibited potent analgesic effects, with one compound having a potent ID₅₀ of 2.2 mg/Kg. nih.gov Furthermore, a thiosemicarbazone derivative containing a 4-bromophenyl group, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC), significantly reduced inflammation in a carrageenan-induced paw edema model and demonstrated analgesic effects in a formalin-induced pain model. nih.gov

Table 5: Anti-inflammatory and Analgesic Activity of Phthalimide Derivatives

| Derivative Class/Compound | Activity | Mechanism/Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Phthalimide analog (IIh) | Anti-inflammatory | NO production inhibition, TLR4 pathway | IC₅₀ = 8.7 µg/mL | nih.gov |

| Phthalimide-pyrazoline hybrid (3j) | Analgesic | Acetic acid-induced writhing in mice | Most active in series, contains m-bromo group. | derpharmachemica.com |

| N-(1,2,4-oxadiazol-5-yl)methyl phthalimide | Analgesic | Acetic acid-induced writhing in mice | Potent effect with ID₅₀ = 2.2 mg/Kg. | nih.gov |

| (E)-N-(4-bromophenyl)-...-thiosemicarbazone (BTTSC) | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema, Formalin test | Significantly reduced edema and pain. | nih.gov |

| Cyclic imides from phthalimide | Anti-inflammatory, Analgesic | COX-2 inhibition | A potent selective COX-2 inhibitor with IC₅₀ = 0.18 μM was identified. | biomedgrid.combiomedgrid.com |

Immunomodulatory Effects

The phthalimide scaffold, central to this compound, is historically significant for its immunomodulatory properties, most notably in the context of thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs). dntb.gov.ua The mechanisms by which such compounds modulate the immune system are complex, often involving the regulation of cytokine production. nih.gov Research into natural products has shown that immunomodulatory agents can function by decreasing the levels of pro-inflammatory Th2 cytokines while stimulating Th1 activity, which is crucial for cell-mediated immunity. nih.gov

For instance, studies on the coumarin (B35378) compound braylin (B15695) demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6), while simultaneously increasing the anti-inflammatory cytokine Transforming Growth Factor-β (TGF-β). plos.org This dual action highlights a sophisticated mechanism for controlling inflammation. Similarly, vitamin E has been shown to exert immunomodulatory effects by inhibiting protein kinase C (PKC) in immune cells like monocytes and macrophages, leading to reduced proliferation and decreased production of inflammatory molecules. mdpi.com While direct studies on the immunomodulatory effects of this compound derivatives are not extensively detailed in the cited literature, the known activity of the core phthalimide structure suggests a strong potential for derivatives to be developed as immunomodulatory candidates for treating disorders characterized by immune dysregulation. nih.gov

Enzyme Inhibition (e.g., α-Glucosidase, Cyclooxygenase, HIV-1 Reverse Transcriptase, Topoisomerase II DNA Gyrase B, VEGFR-2)

Derivatives of this compound have been investigated as inhibitors of a wide range of enzymes, demonstrating their versatility as a scaffold in medicinal chemistry.

α-Glucosidase Inhibition Several studies have focused on developing this compound derivatives as potent α-glucosidase inhibitors for managing diabetes mellitus. mdpi.com This enzyme is a key target because it breaks down complex carbohydrates into glucose in the small intestine; inhibiting it can lower postprandial blood glucose levels. mdpi.com In one study, novel 2-[3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] Current time information in Bangalore, IN.thiazin-2-yl]-N-arylacetamides were synthesized and evaluated. mdpi.com A number of these derivatives showed significantly better inhibitory activity than the standard drug, acarbose. mdpi.com Structure-activity relationship (SAR) analyses from various studies have indicated that the presence and position of a bromine substituent can be highly beneficial for anti-α-glucosidase activity. frontiersin.org

Table 1: α-Glucosidase Inhibition by this compound Derivatives and Related Compounds

| Compound ID | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 11c | 2-(3-(4-bromobenzoyl)...)-N-(4-fluorophenyl)acetamide | 30.65 | mdpi.com |

| 12a | 2-(3-(4-bromobenzoyl)...)-N-phenylacetamide | 18.25 | mdpi.com |

| 12d | 2-(3-(4-bromobenzoyl)...)-N-(4-chlorophenyl)acetamide | 20.76 | mdpi.com |

| 12e | 2-(3-(4-bromobenzoyl)...)-N-(4-bromophenyl)acetamide | 35.14 | mdpi.com |

| 12g | 2-(3-(4-bromobenzoyl)...)-N-(4-iodophenyl)acetamide | 24.24 | mdpi.com |

| Derivative 4 | Flavonoid derivative with bromine group | 15.71 ± 0.21 | frontiersin.org |

| Compound 9 | 4-Hydroxy-N'-[1-(4-bromophenyl)ethylidene]... | 3.9 | cmu.ac.th |

| Acarbose | Standard Drug | 58.8 | mdpi.com |

Cyclooxygenase (COX) Inhibition Cyclooxygenase (COX) enzymes are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into converting existing NSAIDs into more selective COX-2 inhibitors has explored various chemical modifications. nih.gov However, not all modifications are successful. In one study on indomethacin (B1671933) analogs, replacing the 4-chlorobenzoyl group with a 4-bromobenzyl group resulted in compounds that were inactive against both COX-1 and COX-2. nih.gov This finding underscores the high sensitivity of the COX active site to the nature of the halogen substituent.

HIV-1 Reverse Transcriptase (RT) Inhibition The enzyme reverse transcriptase (RT) is essential for the replication of HIV-1, making it a critical target for antiviral drugs. mdpi.com Phthalimide derivatives have been identified as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). globalhealthsciencegroup.com NNRTIs work by binding to an allosteric site on the enzyme, which induces a conformational change that inactivates the polymerase active site. nih.gov Other related heterocyclic structures, such as benzisothiazolone derivatives, have also been shown to inhibit both the DNA polymerase and ribonuclease H activities of HIV-1 RT. mdpi.com

Topoisomerase II DNA Gyrase B Inhibition While a broad range of biological activities has been explored for this compound derivatives, specific studies targeting Topoisomerase II DNA Gyrase B were not prominent in the reviewed literature. This remains an area for potential future investigation.

VEGFR-2 Inhibition Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.commdpi.com Consequently, VEGFR-2 is a major target for the development of anticancer agents. mdpi.com Phthalazine derivatives, which are structurally related to phthalimides, have been designed and synthesized as VEGFR-2 inhibitors. nih.gov One study reported a series of anilinophthalazine derivatives with promising inhibitory activity, with IC₅₀ values ranging from 0.636 to 5.76 μM. nih.gov Other research on thiazole (B1198619) derivatives also identified potent VEGFR-2 inhibitors, with some compounds showing activity comparable to the approved drug sorafenib. mdpi.com These studies highlight the potential of heterocyclic scaffolds containing features similar to this compound in the design of novel anti-angiogenic cancer therapies.

DNA Binding and Interaction Studies

The interaction of small molecules with DNA is a fundamental mechanism for many antibacterial and anticancer drugs. Phthalimide derivatives have been investigated for their ability to bind to DNA, which could contribute to their biological activities. A study on N-substituted tetrabromophthalimide derivatives, close analogs of this compound, explored their DNA binding properties with calf thymus DNA (Ct-DNA). researchgate.net The investigation used absorption measurements, hydrodynamic methods, and cyclic voltammetry to characterize the interaction. researchgate.net The results suggested that one of the synthesized compounds could effectively bind to DNA. Further molecular docking studies confirmed this interaction, showing that the derivative recognizes and binds within the minor groove of a DNA dodecamer sequence, d(CGCGAATTCGCG)₂. researchgate.net This ability to interact with DNA highlights a potential mechanism of action for the antimicrobial and cytotoxic effects observed for this class of compounds. researchgate.net

Computational Approaches in Drug Design

Molecular Docking Studies

Molecular docking is a powerful computational tool used extensively in the design and discovery of this compound derivatives to predict their binding modes and affinities with biological targets. nih.govresearchgate.net This approach has been instrumental across various therapeutic areas.

α-Glucosidase Inhibitors: Docking studies on novel benzothiazine derivatives containing a 4-bromobenzoyl moiety identified key binding interactions with amino acid residues in the enzyme's active site, including Asp203, Asp542, Asp327, His600, and Arg526. mdpi.com The strong correlation between high docking scores and potent in vitro activity validated the computational models as reliable predictive tools. mdpi.com

VEGFR-2 Inhibitors: In the development of phthalazine-based VEGFR-2 inhibitors, molecular docking was used to guide structural modifications. nih.gov The models revealed that extending the molecule to create further hydrophobic interactions with residues like Ile888, Leu889, and Val898 in the receptor's back pocket could enhance binding affinity, a strategy that proved successful in subsequent synthesis and testing. nih.gov

DNA Interaction: For tetrabromophthalimide derivatives, docking simulations corroborated experimental findings by showing that the compound fits within the minor groove of the DNA double helix, confirming the binding mode. researchgate.net

Cholinesterase Inhibitors: In a study of 4-phthalimidobenzenesulfonamide derivatives, docking revealed that the most active compound could interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, explaining its potent inhibitory activity. nih.gov

In Silico Evaluation of Drug-Likeness and Toxicity

Before costly synthesis and preclinical trials, in silico methods are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of drug candidates. This helps to filter out compounds that are likely to fail later in development. globalhealthsciencegroup.com

One study on phthalimide derivatives as potential HIV-1 reverse transcriptase inhibitors used the SwissADME online tool to evaluate drug-likeness. globalhealthsciencegroup.com The analysis confirmed that the designed compounds adhered to Lipinski's Rule of Five, indicating good potential for oral bioavailability. The logP values were less than five, suggesting a favorable balance between solubility in polar and non-polar environments, which is important for absorption and permeation. globalhealthsciencegroup.com Toxicity predictions using the Toxtree program suggested that the phthalimide derivatives were not carcinogenic or mutagenic. globalhealthsciencegroup.com

Similarly, an in silico ADMET analysis of 4-phenyl-2-quinolone derivatives showed good drug-likeness and bioavailability profiles. nih.govmdpi.com While these compounds were predicted to be free of cardiotoxicity, the models did detect a potential risk for AMES toxicity (mutagenicity), highlighting an area for structural modification to improve their safety profile. nih.govmdpi.com

Table 2: In Silico Prediction Parameters for Drug-Likeness

| Parameter | Lipinski's Rule of Five Criteria | Significance | Reference |

|---|---|---|---|

| Molecular Weight | < 500 Da | Influences absorption and diffusion | mdpi.com |

| Log P | ≤ 5 | Measures lipophilicity, affecting solubility and permeability | globalhealthsciencegroup.commdpi.com |

| H-bond Donors | ≤ 5 | Affects solubility and membrane permeability | mdpi.com |

| H-bond Acceptors | ≤ 10 | Affects solubility and membrane permeability | mdpi.com |

Protein Dynamics and Structure-Based Drug Design

Traditional structure-based drug design (SBDD) often relies on static, rigid protein structures, which can be a limitation since proteins are inherently flexible. openreview.netarxiv.org Integrating protein dynamics into the design process provides a more realistic model of the biological environment and can lead to the discovery of more effective drugs. nih.govnih.gov

Molecular dynamics (MD) simulations are a key technique for capturing the conformational changes of proteins. openreview.net While computationally intensive, MD can reveal how a protein's binding pocket might adapt upon ligand binding, an effect known as "induced fit." openreview.netarxiv.org This information is crucial for accurately predicting binding affinities and designing ligands that are better suited to the dynamic nature of their targets. nih.gov

In the context of targets relevant to this compound derivatives, MD simulations have been applied to refine the understanding of ligand-protein interactions. For example, in a study of novel VEGFR-2 inhibitors, MD simulations were performed to assess the stability of the predicted binding poses of the most potent compounds within the enzyme's active site. nih.gov These simulations help confirm that the interactions identified through docking are maintained over time, providing greater confidence in the proposed binding mode and the rational design of the inhibitor. nih.gov This approach, which combines docking with MD, represents a more advanced and accurate strategy for modern SBDD. nih.gov

Spectroscopic and Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for elucidating the molecular structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed to characterize 4-Bromophthalamide.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a detailed map of the carbon and hydrogen framework of this compound. sigmaaldrich.com

¹H NMR Spectroscopy: In ¹H NMR spectroscopy of this compound, the aromatic protons on the phthalimide (B116566) ring system exhibit characteristic chemical shifts. The number of signals, their splitting patterns (multiplicity), and integration values provide information about the substitution pattern on the aromatic ring. chemicalbook.com For example, in a study of related phthalimide derivatives, the aromatic protons were observed as multiplets in the downfield region of the spectrum, typically between δ 7.77 and 7.96 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information about the different carbon environments within the molecule. The carbonyl carbons of the imide group typically appear at the most downfield chemical shifts. chemicalbook.com For instance, in a similar phthalimide structure, the carbonyl carbons were observed at δ 167.1 and 167.7 ppm. rsc.org The aromatic carbons also show distinct signals, with their chemical shifts influenced by the bromine substituent. rsc.org

Table 1: Representative NMR Data for Phthalimide Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 7.77 - 7.96 | Multiplet | Aromatic Protons |

| ¹³C | 167.1 - 167.7 | Singlet | Carbonyl Carbons |

| ¹³C | 124.4 - 136.7 | Singlet | Aromatic Carbons |

Note: The data presented is based on findings for structurally similar phthalimide compounds and serves as a representative example. rsc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. chemicalbook.com Atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) mass analyzer is a specific MS technique that can be used for the analysis of this compound. rsc.org

In a typical mass spectrum of a brominated compound like this compound, the presence of bromine is indicated by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units. The exact mass measurement provided by TOF analyzers allows for the confirmation of the molecular formula. nih.gov For example, a study on a related brominated phthalimide derivative using APCI-TOF MS showed a calculated mass of 296.0 and an experimental mass-to-charge ratio (m/z) of 296.2, confirming the compound's identity. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Key vibrational frequencies for this compound include:

N-H Stretch: The N-H bond of the imide functional group typically shows a stretching vibration in the region of 3200-3400 cm⁻¹. specac.com

C=O Stretch: The carbonyl (C=O) groups of the imide ring exhibit strong, sharp absorption bands. Amides generally show a C=O stretch around 1650 cm⁻¹. specac.commasterorganicchemistry.com

C-N Stretch: The stretching vibration of the C-N bond is typically observed in the range of 1029-1200 cm⁻¹. specac.com

Aromatic C=C Stretch: The carbon-carbon double bonds within the aromatic ring show stretching vibrations in the 1550-1700 cm⁻¹ region. specac.com

C-Br Stretch: The carbon-bromine bond has a characteristic stretching frequency in the fingerprint region, typically between 515-690 cm⁻¹. chemistrytalk.orglibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C=O | Stretch | ~1650 |

| C-N | Stretch | 1029 - 1200 |

| Aromatic C=C | Stretch | 1550 - 1700 |

| C-Br | Stretch | 515 - 690 |

Note: The wavenumbers are approximate and can vary based on the specific molecular environment. specac.commasterorganicchemistry.comchemistrytalk.orglibretexts.org

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two such methods used in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. patsnap.com It is frequently used to assess the purity of this compound, with some commercial suppliers specifying a purity of at least 98% as determined by HPLC. calpaclab.comvwr.com

In a typical HPLC analysis, a solution of the sample is passed through a column packed with a stationary phase. patsnap.com The components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). phcogres.com For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. sepscience.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a commonly used mode for the analysis of organic compounds like this compound. austinpublishinggroup.com